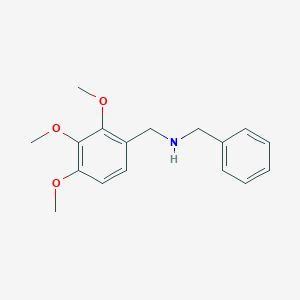

Benzyl-(2,3,4-trimethoxy-benzyl)-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl-(2,3,4-trimethoxy-benzyl)-amine is an organic compound that features a benzyl group attached to a 2,3,4-trimethoxybenzylamine moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(2,3,4-trimethoxy-benzyl)-amine typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with benzylamine under reductive amination conditions. Common reagents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents .

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using similar reductive amination techniques. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

Benzyl-(2,3,4-trimethoxy-benzyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

科学研究应用

Benzyl-(2,3,4-trimethoxy-benzyl)-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: It is used in the production of various pharmaceuticals and fine chemicals.

作用机制

The mechanism of action of Benzyl-(2,3,4-trimethoxy-benzyl)-amine involves its interaction with molecular targets such as ion channels and receptors in the cardiovascular system. It is believed to exert its effects by modulating the activity of these targets, thereby providing cardioprotective benefits .

相似化合物的比较

Similar Compounds

Trimetazidine: A well-known anti-ischemic drug with a similar 2,3,4-trimethoxybenzyl structure.

ALM-802: A compound with a similar pharmacophore used in cardioprotective research.

Uniqueness

Benzyl-(2,3,4-trimethoxy-benzyl)-amine is unique due to its specific combination of benzyl and 2,3,4-trimethoxybenzylamine moieties, which confer distinct chemical and biological properties. Its potential as a cardioprotective agent sets it apart from other similar compounds .

生物活性

Benzyl-(2,3,4-trimethoxy-benzyl)-amine, also known as Trimetazidine (TMZ), is a compound that has garnered attention for its potential biological activities, particularly in the fields of cardiology and neuroprotection. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Overview of this compound

- Chemical Structure : The compound features a benzyl group attached to a trimethoxy-substituted benzyl moiety. Its molecular formula is C16H19N with a molecular weight of approximately 245.34 g/mol.

- Synonyms : Trimetazidine (TMZ) is the most commonly used name in clinical settings.

This compound primarily acts as a cytoprotective agent . Its mechanisms include:

- Targeting Mitochondria : TMZ predominantly affects mitochondrial function by shifting cellular metabolism from fatty acid oxidation to glucose oxidation. This shift reduces oxygen demand in ischemic conditions.

- Biochemical Pathways : By promoting glucose metabolism, it helps maintain ATP production during reduced oxygen availability, thereby protecting cells from ischemic injury.

Cardioprotective Effects

Research indicates that TMZ exhibits significant anti-ischemic and antiarrhythmic properties:

- Clinical Applications : It is used in the treatment of angina pectoris and has shown promise in managing chorioretinal disturbances and vertigo.

- Studies : A study demonstrated that TMZ administration improved myocardial energy metabolism in patients with coronary artery disease.

Neuroprotective Effects

Recent studies suggest potential neuroprotective effects of TMZ:

- Mechanisms : It may exert protective effects against neuronal damage through antioxidant mechanisms and by enhancing cerebral blood flow.

- Research Findings : Experimental models have shown that TMZ can mitigate damage in conditions such as stroke and neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Effect | References |

|---|---|---|

| Cardioprotective | Reduces ischemic injury | |

| Antiarrhythmic | Stabilizes cardiac rhythm | |

| Neuroprotective | Protects against neuronal damage | |

| Metabolic Modulation | Shifts metabolism to glucose |

Case Studies

-

Cardiac Patients Study :

- In a double-blind study involving patients with stable angina, those treated with TMZ showed a significant reduction in angina episodes compared to placebo.

- Results indicated improved exercise tolerance and reduced myocardial oxygen consumption.

-

Neuroprotection in Stroke Models :

- Animal studies demonstrated that TMZ administration prior to induced ischemia resulted in reduced infarct size and improved neurological scores post-stroke.

- The protective effect was attributed to enhanced glucose utilization and reduced oxidative stress.

属性

IUPAC Name |

1-phenyl-N-[(2,3,4-trimethoxyphenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-19-15-10-9-14(16(20-2)17(15)21-3)12-18-11-13-7-5-4-6-8-13/h4-10,18H,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYGEYFQNOYZCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CNCC2=CC=CC=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354344 |

Source

|

| Record name | Benzyl-(2,3,4-trimethoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436086-80-5 |

Source

|

| Record name | Benzyl-(2,3,4-trimethoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。